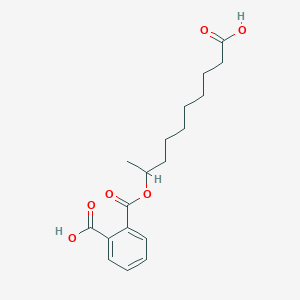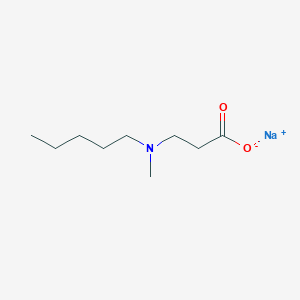
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt is a chemical compound with the molecular formula C9H18NNaO2 and a molecular weight of 195.234 g/mol . It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt involves several steps. One common method starts with the conversion of methylamine to N-methylpentylamine through successive reactions with 4-toluene sulfonyl chloride and pentane bromide, followed by deprotection . This intermediate is then reacted with methyl acrylate and hydrolyzed to yield 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride . The overall yield of this process is approximately 63.93% .
Industrial Production Methods
For large-scale industrial production, the preparation method involves a Michael addition reaction between n-amylamine and acrylate to obtain 3-(N-pentylamino)propionate . This intermediate is then reacted with formic acid and formaldehyde to produce 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride . This method is characterized by high yield, simple operation, and high product purity, making it suitable for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt involves its interaction with specific molecular targets and pathways. In the context of biphosphonate drugs, the compound inhibits osteoclast-mediated bone resorption, thereby preventing bone loss . The molecular targets include enzymes involved in the mevalonate pathway, which is crucial for osteoclast function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(N-Methylpentylamino)propionic Acid Hydrochloride: An intermediate in the synthesis of biphosphonate drugs.
Ibandronate Sodium: A biphosphonate drug used for the treatment of osteoporosis.
Uniqueness
3-(N-Methyl-N-pentylamino)propionic Acid Sodium Salt is unique due to its specific structure and properties, which make it a valuable intermediate in the synthesis of biphosphonate drugs. Its high purity and yield in industrial production also contribute to its distinctiveness .
Eigenschaften
Molekularformel |
C9H18NNaO2 |
|---|---|
Molekulargewicht |
195.23 g/mol |
IUPAC-Name |
sodium;3-[methyl(pentyl)amino]propanoate |
InChI |
InChI=1S/C9H19NO2.Na/c1-3-4-5-7-10(2)8-6-9(11)12;/h3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
HXCCREYOTIAWHB-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCN(C)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


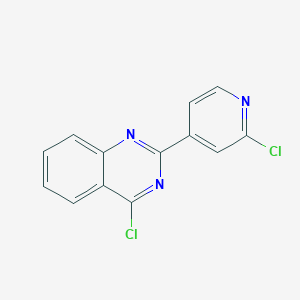
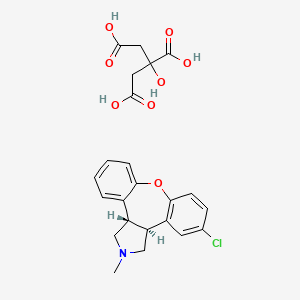
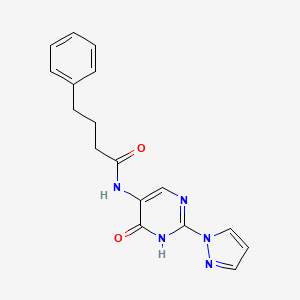
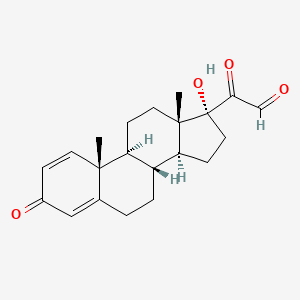
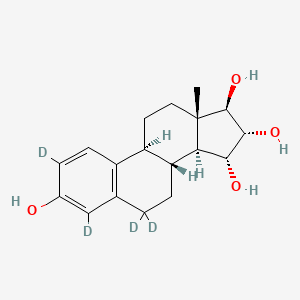
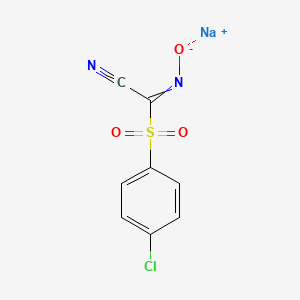
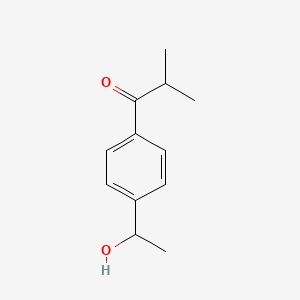
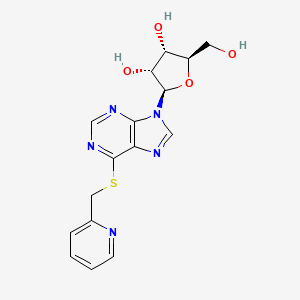
![(2S,3R,4R,5S)-3,4,5-Tris(phenylmethoxy)-2-[(phenylmethoxy)methyl]-1-piperidineethanol](/img/structure/B13863578.png)
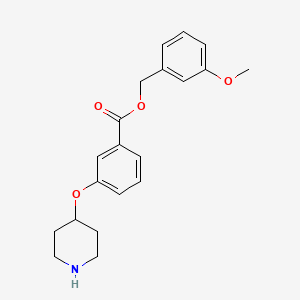
![(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13863603.png)
![(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3S,4R,5R)-4-hydroxy-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-2-(sulfooxymethyl)oxolan-3-yl]oxyoxane-2-carboxylic acid](/img/structure/B13863618.png)
![(2S,3S,4S,5R,6R)-6-[(2S,3S,4R,5R,6R)-2-[4-chloro-3-[[4-(1,1,2,2,2-pentadeuterioethoxy)phenyl]methyl]phenyl]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13863620.png)
